Mozavaptan clorhidrato
Descripción general
Descripción
Mozavaptán (clorhidrato) es un antagonista del receptor de vasopresina comercializado por Otsuka. Fue aprobado en Japón en octubre de 2006 para el tratamiento de la hiponatremia causada por el síndrome de secreción inapropiada de hormona antidiurética (SIADH) debido a tumores productores de hormona antidiurética . Mozavaptán es conocido por su capacidad para bloquear la acción de la vasopresina, una hormona que regula la retención de agua en el cuerpo .
Aplicaciones Científicas De Investigación
Mozavaptán (clorhidrato) tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Análisis Bioquímico
Biochemical Properties
Mozavaptan hydrochloride interacts with the vasopressin V2 receptor (AVPR2), acting as an antagonist . This interaction plays a crucial role in its biochemical reactions. The compound’s antagonistic action on AVPR2 inhibits the antidiuretic action of arginine vasopressin (AVP), promoting aquaresis .
Cellular Effects
Mozavaptan hydrochloride exerts its effects on various types of cells, primarily influencing cell function by impacting cell signaling pathways and gene expression . It has been shown to inhibit the antidiuretic action of AVP, which can lead to changes in cellular metabolism .
Molecular Mechanism
The molecular mechanism of Mozavaptan hydrochloride involves its binding to AVPR2, acting as an antagonist . This binding interaction inhibits the action of AVP, leading to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Mozavaptan hydrochloride have been observed to change over time . For instance, in a short-term (7-day) treatment with the drug, serum sodium concentration significantly increased . This indicates the drug’s stability and its long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, the effects of Mozavaptan hydrochloride have been observed to vary with different dosages . For instance, at a dosage of 10-100 μg/kg, Mozavaptan hydrochloride was found to inhibit the antidiuretic action of exogenously administered AVP in water-loaded, alcohol-anaesthetized rats .
Metabolic Pathways
Mozavaptan hydrochloride is extensively biotransformed, mainly by the CYP3A subfamily and to a lesser degree by CYP2C19 and 2D6 enzymatic isoforms . This involvement in metabolic pathways can lead to effects on metabolic flux or metabolite levels .
Transport and Distribution
While specific transporters or binding proteins for Mozavaptan hydrochloride have not been identified, its distribution within cells and tissues is likely influenced by its interactions with AVPR2 .
Subcellular Localization
The subcellular localization of Mozavaptan hydrochloride is not explicitly known. Given its mechanism of action involving the AVPR2, it is likely that it localizes to areas where this receptor is present .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Mozavaptán (clorhidrato) se sintetiza a través de una serie de reacciones químicas que involucran derivados de la benzazepina.
Métodos de producción industrial: La producción industrial de Mozavaptán (clorhidrato) implica la síntesis química a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso normalmente incluye pasos como la cristalización, la filtración y el secado para obtener el producto final en su forma pura .
Análisis De Reacciones Químicas
Tipos de reacciones: Mozavaptán (clorhidrato) experimenta varias reacciones químicas, que incluyen:
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica la sustitución de un grupo funcional por otro.
Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución .
Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .
Mecanismo De Acción
Mozavaptán (clorhidrato) ejerce sus efectos antagonizando la unión de la vasopresina a los receptores de vasopresina, específicamente los receptores V2 ubicados en las células del conducto colector renal . Esto evita la acción antidiurética de la vasopresina, promoviendo la acuíresis (excreción de agua libre) y corrigiendo así la hiponatremia . Los objetivos moleculares involucrados incluyen los receptores V2 de vasopresina, que juegan un papel crucial en la reabsorción de agua en los riñones .
Compuestos similares:
Conivaptán: Otro antagonista del receptor de vasopresina utilizado para el tratamiento de la hiponatremia.
Tolvaptán: Un antagonista selectivo del receptor V2 de vasopresina utilizado para indicaciones similares.
Singularidad de Mozavaptán: Mozavaptán (clorhidrato) es único en su afinidad de unión específica y selectividad para los receptores V2 de vasopresina, lo que lo hace altamente efectivo en el tratamiento de afecciones relacionadas con la retención de agua y la hiponatremia . Su biodisponibilidad oral y su perfil de seguridad favorable lo distinguen aún más de otros compuestos similares .
Comparación Con Compuestos Similares
Conivaptan: Another vasopressin receptor antagonist used for the treatment of hyponatremia.
Tolvaptan: A selective vasopressin V2 receptor antagonist used for similar indications.
Uniqueness of Mozavaptan: Mozavaptan (hydrochloride) is unique in its specific binding affinity and selectivity for vasopressin V2 receptors, making it highly effective in treating conditions related to water retention and hyponatremia . Its oral bioavailability and favorable safety profile further distinguish it from other similar compounds .
Propiedades
IUPAC Name |
N-[4-[5-(dimethylamino)-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]phenyl]-2-methylbenzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O2.ClH/c1-19-9-4-5-10-22(19)26(31)28-21-16-14-20(15-17-21)27(32)30-18-8-13-24(29(2)3)23-11-6-7-12-25(23)30;/h4-7,9-12,14-17,24H,8,13,18H2,1-3H3,(H,28,31);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOROBKPIULFQDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC(C4=CC=CC=C43)N(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90930125 | |
Record name | N-{4-[5-(Dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carbonyl]phenyl}-2-methylbenzamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90930125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138470-70-9 | |
Record name | Mozavaptan hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138470-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mozavaptan hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138470709 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{4-[5-(Dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carbonyl]phenyl}-2-methylbenzamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90930125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 138470-70-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MOZAVAPTAN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F39AR1YW1O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does mozavaptan hydrochloride interact with its target and what are the downstream effects?
A1: Mozavaptan hydrochloride acts as a vasopressin V2 receptor antagonist. [, ] This means it binds to the V2 receptors in the kidneys, blocking the action of the antidiuretic hormone (ADH), also known as arginine vasopressin (AVP). [, ] By inhibiting ADH's action, mozavaptan hydrochloride prevents water reabsorption in the kidneys, leading to increased urine output (aquaresis) and a subsequent increase in serum sodium concentration. [, ] This mechanism is particularly helpful in treating conditions like ectopic antidiuretic hormone syndrome (SIADH), where water retention and dilutional hyponatremia are prominent features. [, ]
Q2: What is the clinical significance of mozavaptan hydrochloride in the context of cancer treatment?
A2: Hyponatremia, often presenting as SIADH, is a concerning side effect observed in some cancer patients undergoing chemotherapy, particularly with drugs like cyclophosphamide and cisplatin. [] This condition can be further exacerbated by tumor-derived AVP in some cases. [] Mozavaptan hydrochloride, by effectively treating SIADH and increasing serum sodium levels, allows for the continuation of potentially life-saving chemotherapy regimens in these patients. [] Furthermore, by alleviating the need for strict fluid restrictions, mozavaptan hydrochloride contributes to an improved quality of life for these patients. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.